4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antifibrotic and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- 4-Methyl-2-(methylsulfanyl)pyrimidine
- 1-(4-Methyl-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
Uniqueness
4-Ethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C18H26N6S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-ethyl-2-methylsulfanyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H26N6S/c1-5-14-12-16(22-18(20-14)25-4)24-10-8-23(9-11-24)15-6-7-19-17(21-15)13(2)3/h6-7,12-13H,5,8-11H2,1-4H3 |
InChI Key |
WOTCBUOUNDVVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Origin of Product |
United States |
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